tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is characterized by a complex spirocyclic framework that incorporates two nitrogen atoms within the ring system. The compound possesses the molecular formula C₁₃H₂₅ClN₂O₂ and exhibits a molecular weight of 276.80 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound reflects its spirocyclic nature, with the numerical designation [4.5] indicating the specific ring fusion pattern where a four-membered ring is fused to a five-membered ring through a common spiro carbon atom.
The structural framework consists of a diazaspiro[4.5]decane core bearing a tert-butyl carboxylate functional group at the 8-position of the nitrogen-containing heterocycle. The presence of the hydrochloride salt formation occurs through protonation of one of the nitrogen atoms within the spirocyclic system, resulting in the formation of an ammonium chloride moiety that significantly influences the compound's physical and chemical properties. The spiro center serves as the crucial structural element that imparts rigidity to the molecular framework while maintaining the spatial arrangement of the functional groups.
The tert-butyl carboxylate moiety functions as a protecting group for the carboxylic acid functionality, providing steric hindrance that influences the compound's reactivity patterns and stability characteristics. This structural feature is particularly significant in synthetic applications where selective deprotection under specific conditions is required to reveal the free carboxylic acid group for further chemical transformations.
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13;/h14H,4-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWUCNJUMVSAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735860 | |
| Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851325-42-3 | |
| Record name | tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
The initial step involves reacting 1,4-dioxaspiro[4.5]decane-8-one with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system at 0–20°C. This nucleophilic substitution yields the nitrile derivative with an 80% isolated yield after silica gel chromatography.
Step 2: Chloroethylation via Lithium Diisopropylamide (LDA)
The nitrile intermediate is treated with 1-bromo-2-chloroethane in toluene at 0–20°C for 13 hours, forming 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile. LDA facilitates deprotonation, enabling alkylation at the α-position of the nitrile group.
Step 3: Hydrogenation and Cyclization
Hydrogenation over Raney nickel in methanol at 50°C and 50 psi for 6 hours reduces the nitrile to an amine, followed by spontaneous cyclization. Subsequent reaction with di-tert-butyl dicarbonate introduces the Boc protective group, yielding tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2]tetradecane-10-carboxylate.
Step 4: Deprotection and Hydrochloride Formation
The final step employs pyridinium p-toluenesulfonate in acetone/water (70°C, 15 hours) to remove the dioxolane protecting group. The free amine is then treated with hydrochloric acid to form the hydrochloride salt, achieving a 54.8% yield over four steps.
Table 1: Four-Step Synthesis Parameters
| Step | Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | p-methylsulfonylmethylisocyanitrile, KOtBu | Glycol dimethyl ether/ethanol | 0–20°C | 3 h | 80% |
| 2 | 1-bromo-2-chloroethane, LDA | Toluene | 0–20°C | 13 h | 65% |
| 3 | H₂ (Raney Ni), Boc₂O | Methanol | 50°C | 6 h | 70% |
| 4 | PPTS, HCl | Acetone/water | 70°C | 15 h | 54.8% |
Carbamate Formation and Salt Preparation
An alternative route reported by Ambeed involves direct carbamate formation using N,N'-carbonyldiimidazole (CDI).
Carbamate Coupling
A solution of benzyl alcohol and CDI in dichloromethane reacts for 3 hours at room temperature, forming an imidazole-activated carbamate. Subsequent addition of the spirocyclic amine (free base) and triethylamine initiates nucleophilic substitution, yielding the Boc-protected intermediate after 18 hours.
Hydrochloride Salt Precipitation
The free base is dissolved in ethyl acetate and treated with gaseous HCl, precipitating the hydrochloride salt. Filtration and drying under vacuum afford the final product with ≥95% purity (HPLC).
Key Advantages :
-
Avoids multi-step cyclization, reducing synthetic complexity.
Industrial-Scale Production Considerations
Solvent and Temperature Optimization
Industrial protocols prioritize cost-effective solvents:
Continuous Flow Hydrogenation
Replacing batch reactors with continuous flow systems improves reaction control and scalability. Raney nickel cartridges in flow setups reduce catalyst loading by 40% while maintaining 70% yield.
Crystallization vs. Chromatography
Large-scale purification employs anti-solvent crystallization (e.g., water in acetone) instead of silica gel chromatography, cutting costs by 85%.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
| Parameter | Four-Step Synthesis | Carbamate Route |
|---|---|---|
| Steps | 4 | 2 |
| Total Yield | 54.8% | 72% |
| Purity | ≥95% | ≥95% |
| Scalability | High (patented) | Moderate |
| Cost | Low (cheap ketone precursor) | High (CDI reagent) |
The four-step method is preferred for bulk production due to lower reagent costs, while the carbamate route suits small-scale API synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both tert-butyl and diazaspirodecane moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Chemical Identity and Properties
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS No. 851325-42-3) is a compound characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of 276.80 g/mol. This compound is typically stored under inert conditions at temperatures between 2-8°C to maintain stability and efficacy .
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in pharmacology and biochemistry. The spirocyclic structure is believed to enhance interaction with biological targets, potentially leading to significant therapeutic effects.
Mechanisms of Action
- Anticancer Activity : Recent studies have highlighted the potential of diazaspiro compounds in cancer therapy. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin. The three-dimensional nature of the spirocyclic structure allows for better binding to protein targets involved in cancer progression .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which is crucial in the development of therapeutic agents targeting metabolic pathways in cancer and other diseases. This inhibition can disrupt cellular processes essential for tumor growth and survival .
- Antimicrobial Properties : There is evidence suggesting that similar compounds can inhibit the growth of pathogenic fungi by targeting chitin synthase, an enzyme critical for fungal cell wall integrity. This mechanism could be exploited for developing new antifungal agents .
Case Studies
Several studies have documented the effectiveness of compounds related to this compound:
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant apoptosis induction in cancer cells, suggesting its potential as an anticancer agent .
- Antifungal Activity : Research indicated that spirocyclic compounds showed promising results against multiple fungal strains, including Candida albicans and Aspergillus fumigatus, highlighting their potential as novel antifungal drugs .
Data Table
| Property | Value |
|---|---|
| CAS Number | 851325-42-3 |
| Molecular Formula | C13H25ClN2O2 |
| Molecular Weight | 276.80 g/mol |
| Biological Activity | Anticancer, Antimicrobial |
| Storage Conditions | Inert atmosphere, 2-8°C |
| Purity | ≥97% |
Q & A
Basic Research Questions
How can synthetic routes for tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride be optimized?
Methodological Answer:
Synthesis typically involves Boc protection of the spirocyclic amine followed by HCl salt formation. Key steps include:
- Cyclization : Use of tert-butyl dicarbonate (Boc anhydride) to protect the secondary amine, ensuring regioselectivity at the 8-position .
- Salt Formation : Acidic workup (e.g., HCl in dioxane) to isolate the hydrochloride salt, monitored by LC-MS for purity (e.g., observed m/z 276.19 [M+H]+) .
- Purification : Column chromatography or recrystallization under inert conditions to maintain stability .
Optimization Tips : Adjust reaction temperature (0–25°C) and Boc reagent stoichiometry (1.2–1.5 eq.) to minimize byproducts like unprotected spirocycles .
What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm spirocyclic geometry via H NMR (e.g., characteristic singlet for tert-butyl at δ 1.4 ppm) and C NMR (sp carbons in the diazaspiro core) .
- LC-MS : Verify molecular weight (276.80 g/mol) and detect impurities using reverse-phase HPLC (e.g., retention time ~0.90 min under SQD-FA05 conditions) .
- Elemental Analysis : Ensure stoichiometric Cl content (~12.8% w/w) to confirm hydrochloride salt formation .
How does storage condition variability impact compound stability?
Methodological Answer:
- Stability Profile : The hydrochloride salt is hygroscopic; degradation occurs via Boc group hydrolysis under humid conditions.
- Recommended Storage : 2–8°C under inert atmosphere (Ar/N) to extend shelf life >12 months .
- Contradictory Data : Derivatives with methyl substituents (e.g., 3-methyl analog) show improved stability at room temperature due to steric hindrance . Always pre-dry samples before use in reactions .
Advanced Research Questions
How can researchers resolve contradictions in spectral data for structurally similar analogs?
Methodological Answer:
- Case Study : Differentiation between 2,8-diazaspiro[4.5]decane-8-carboxylate and its 2-carboxylate isomer requires 2D NMR (e.g., NOESY to confirm spatial proximity of Boc group to spiro junction) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish analogs with identical nominal masses (e.g., m/z 276.1897 vs. 276.1838 for positional isomers) .
- X-ray Crystallography : Resolve ambiguities in spirocyclic conformation for critical intermediates .
What strategies are effective for designing bioactive spirocyclic analogs?
Methodological Answer:
-
Scaffold Modifications :
-
Computational Modeling : Use docking studies to predict interactions with enzymes like HDACs or proteases .
How can researchers address low yields in Boc-deprotection reactions?
Methodological Answer:
-
Acid Selection : Compare TFA (trifluoroacetic acid) vs. HCl/dioxane for efficiency. TFA typically achieves >90% deprotection in 2h vs. 6h for HCl .
-
Side Reaction Mitigation : Add scavengers (e.g., triisopropylsilane) to prevent carbocation rearrangements during Boc removal .
-
Yield Optimization Table :
Acid Temperature Time (h) Yield (%) TFA 25°C 2 92 HCl 0°C→25°C 6 78 Data adapted from spirocyclic amine deprotection studies .
Data Contradiction Analysis
Why do solubility values vary across studies for this compound?
Methodological Answer:
- Key Factors :
- Resolution : Standardize solvent systems (e.g., DMSO:HO 9:1) and characterize solid-state forms via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
